
3-Hex-1-ynylcyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hex-1-ynylcyclopentene is an organic compound that features a cyclopentene ring substituted with a hex-1-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hex-1-ynylcyclopentene typically involves the reaction of cyclopentene with a hex-1-yne derivative under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with a halogenated cyclopentene in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Hex-1-ynylcyclopentene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in substitution reactions, where the hex-1-ynyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Halogenation reactions using halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be employed.
Major Products Formed
Oxidation: Formation of cyclopentenone derivatives.
Reduction: Formation of hex-1-enylcyclopentene or hexylcyclopentene.
Substitution: Formation of halogenated cyclopentene derivatives.
Scientific Research Applications
3-Hex-1-ynylcyclopentene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hex-1-ynylcyclopentene in chemical reactions involves the interaction of its functional groups with various reagents. The alkyne group can participate in addition reactions, while the cyclopentene ring can undergo ring-opening or substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: A simpler compound with a cyclopentene ring but without the hex-1-ynyl group.
Hex-1-yne: An alkyne without the cyclopentene ring.
Vinylcyclopentane: A compound with a vinyl group instead of an alkyne group attached to the cyclopentene ring.
Uniqueness
3-Hex-1-ynylcyclopentene is unique due to the presence of both a cyclopentene ring and a hex-1-ynyl group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable compound in synthetic organic chemistry.
Properties
Molecular Formula |
C11H16 |
|---|---|
Molecular Weight |
148.24 g/mol |
IUPAC Name |
3-hex-1-ynylcyclopentene |
InChI |
InChI=1S/C11H16/c1-2-3-4-5-8-11-9-6-7-10-11/h6,9,11H,2-4,7,10H2,1H3 |
InChI Key |
QZRQHJCDBWWJIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate](/img/structure/B13806996.png)
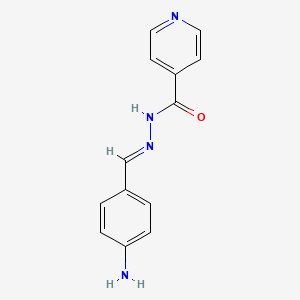

![3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)
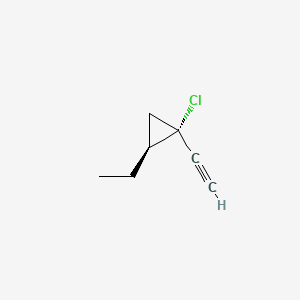

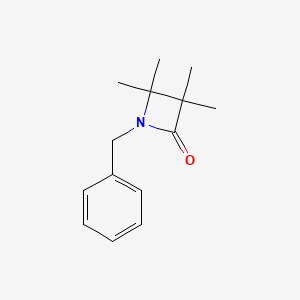
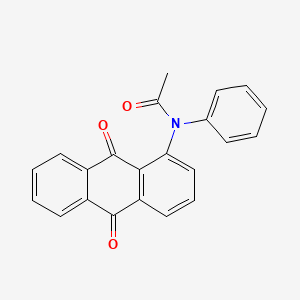
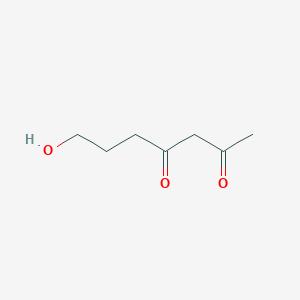
![1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol](/img/structure/B13807049.png)
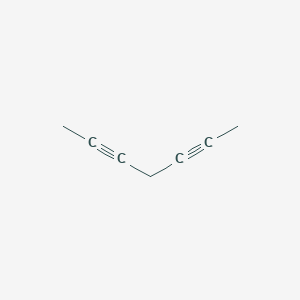


![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B13807063.png)
